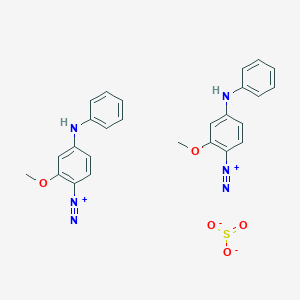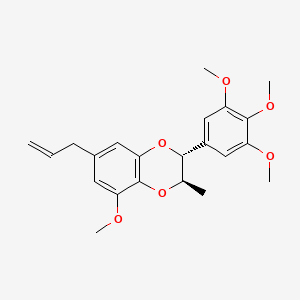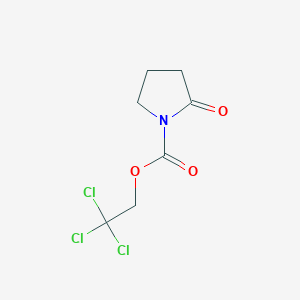![molecular formula C7H14NO3P B14288216 [Amino(dicyclopropyl)methyl]phosphonic acid CAS No. 117196-64-2](/img/structure/B14288216.png)
[Amino(dicyclopropyl)methyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Amino(dicyclopropyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an amino group and a dicyclopropylmethyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(dicyclopropyl)methyl]phosphonic acid typically involves the reaction of dicyclopropylmethylamine with a suitable phosphonic acid derivative. One common method is the McKenna reaction, which involves the use of bromotrimethylsilane (BTMS) to convert dialkyl phosphonates into phosphonic acids . The reaction conditions generally include mild temperatures and the use of solvents such as acetonitrile or dioxane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[Amino(dicyclopropyl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .
Wissenschaftliche Forschungsanwendungen
[Amino(dicyclopropyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of [Amino(dicyclopropyl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the dicyclopropylmethyl group.
Glyphosate: A widely known herbicide with a phosphonic acid group but different substituents.
Phosphonoacetic acid: Contains a phosphonic acid group but with different functional groups attached.
Uniqueness
[Amino(dicyclopropyl)methyl]phosphonic acid is unique due to its dicyclopropylmethyl moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
117196-64-2 |
|---|---|
Molekularformel |
C7H14NO3P |
Molekulargewicht |
191.16 g/mol |
IUPAC-Name |
[amino(dicyclopropyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H14NO3P/c8-7(5-1-2-5,6-3-4-6)12(9,10)11/h5-6H,1-4,8H2,(H2,9,10,11) |
InChI-Schlüssel |
BXHMZIFAOZFRNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2CC2)(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)

![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)



![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)




